molecular formula C10H19NO4 B2398938 Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate CAS No. 1998276-27-9

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate

Cat. No.: B2398938
CAS No.: 1998276-27-9
M. Wt: 217.265
InChI Key: SCNDOHHHDQDVSI-HTQZYQBOSA-N
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Description

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is an organic compound that features a tert-butyl ester group and a hydroxyoxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R,4S)-4-hydroxyoxolan-3-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring can interact with enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and offers potential advantages in various applications.

Properties

IUPAC Name

tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)4-11-7-5-14-6-8(7)12/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNDOHHHDQDVSI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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